Fmoc-D-HoArg(Pbf)-OH is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group, and a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the guanidine side chain. The D-configuration of the amino acid enhances its utility in specific applications within peptide synthesis, particularly in solid-phase peptide synthesis due to its stability and ease of removal of protecting groups .
The synthesis of Fmoc-D-HoArg(Pbf)-OH involves several key steps:
The molecular structure of Fmoc-D-HoArg(Pbf)-OH features distinct functional groups that contribute to its properties:
Fmoc-D-HoArg(Pbf)-OH participates in several types of chemical reactions:
The coupling efficiency can be influenced by factors such as solvent choice and temperature. For example, recent studies suggest that using N-butylpyrrolidinone as a solvent improves coupling efficiency due to its lower viscosity compared to traditional solvents like dimethylformamide .
The mechanism of action for Fmoc-D-HoArg(Pbf)-OH primarily revolves around its role in peptide bond formation during solid-phase peptide synthesis:
Relevant data indicates that modifications to this compound can significantly affect its performance in applications such as cell penetration and biological activity .
Fmoc-D-HoArg(Pbf)-OH is widely used in scientific research for:
The development of arginine protecting groups reflects a continuous effort to balance stability and deprotection efficiency in SPPS. Early tert-butoxycarbonyl (Boc) strategies relied on nitro (NO₂) and tosyl (Ts) groups for guanidinium protection, but these required harsh acidic conditions (HF or TFMSA) incompatible with complex peptides. The transition to Fmoc-based SPPS in the 1980s necessitated acid-labile alternatives. Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), introduced in the 1990s, offered a breakthrough with its orthogonality to Fmoc deprotection (piperidine) and cleavability under mild trifluoroacetic acid (TFA) conditions [3]. Fmoc-Arg(Pbf)-OH emerged as the industry standard due to its superior suppression of side reactions like δ-lactam formation compared to predecessors like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). Its optimized stability profile enabled synthesis of longer, more complex peptides, accelerating therapeutic peptide development [3] .
Fmoc-HoArg(Pbf)-OH exemplifies the orthogonal protection principle, where multiple protecting groups are cleaved selectively without cross-reactivity. The Fmoc group (base-labile) and Pbf group (acid-labile) operate independently: Fmoc removal occurs during chain elongation, while Pbf survives until final TFA-mediated global deprotection. This orthogonality is critical for synthesizing peptides containing post-translationally modified arginine residues or non-canonical amino acids (ncAAs) requiring specialized side-chain protection [3] [6]. Furthermore, Pbf’s steric bulk effectively shields the guanidinium group, minimizing hydrogen-bonding interactions that cause aggregation during synthesis—a common issue with arginine-rich sequences [1]. The high steric demand of the Pbf group, however, necessitates optimized coupling protocols (e.g., elevated temperature or extended times) to ensure complete acylation [1] [7].
Incorporating homologated arginine analogs like Homoarginine (HoArg) expands peptide functional diversity for drug discovery and biochemical probes. Fmoc-HoArg(Pbf)-OH enables precise integration of HoArg’s extended carbon backbone, which alters peptide charge distribution, proteolytic stability, and molecular recognition properties compared to native arginine. Crucially, the Pbf group’s compatibility with Fmoc-SPPS allows HoArg introduction using standard synthetic protocols, unlike earlier protecting groups that risked side-chain degradation [3] [6]. Table 1 compares key arginine derivatives used in ncAA incorporation:
Table 1: Key Arginine Derivatives for Non-Canonical Amino Acid Integration
Derivative | Protecting Group | Key Advantage | Limitation | Primary Application |
---|---|---|---|---|
Fmoc-HoArg(Pbf)-OH | Pbf | High orthogonality; mild TFA cleavage; suppresses δ-lactam | Steric hindrance may slow coupling | Stabilized peptide agonists; enzyme substrates |
Fmoc-Arg(Mtr)-OH | Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Lower steric bulk than Pbf | Requires longer TFA cleavage times; risk of sulfonation | Historic ncAA studies |
Fmoc-Arg(Pmc)-OH | Pmc | Similar structure to Pbf | Less stable to piperidine; higher δ-lactam risk | Largely superseded by Pbf |
Fmoc-Arg(Boc)₂-OH | Di-Boc | Minimal steric hindrance | Base sensitivity; poor orthogonality | Solution-phase synthesis; short peptides |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4